COUP Transcription Factor 2 (NR2F2) Inhibition: Potency Comparison Against BDBM62271 in the Same HTS Assay
In a PubChem luminescence-based cell-based high-throughput screen (AID 720548), N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine (BDBM97108) inhibited COUP transcription factor 2 with an IC50 of 1969 nM. Under identical assay conditions, the structurally distinct inhibitor BDBM62271 (N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide) showed an IC50 > 117.09 nM [1]. The homoveratryl compound demonstrates ordered, quantifiable activity within the high-nanomolar to low-micromolar range, providing a distinct chemotype for NR2F2 probe development relative to the more potent but structurally unrelated indazole-pyrazole comparator.
| Evidence Dimension | COUP transcription factor 2 (NR2F2) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1969 ± n/a nM |
| Comparator Or Baseline | BDBM62271: IC50 > 117.09 ± n/a nM |
| Quantified Difference | Target compound is approximately 17-fold less potent, but represents a distinct chemotype with homoveratryl-thienopyrimidine scaffold |
| Conditions | Luminescence-based cell-based high-throughput dose response assay; PubChem Bioassay AID 720548 (2013) |
Why This Matters
For researchers seeking a thienopyrimidine-based NR2F2 chemical probe with a defined potency window, this compound offers a structurally unique starting point that is distinct from the indazole-pyrazole series, enabling orthogonal SAR exploration.
- [1] PubChem BioAssay AID 720548. Luminescence-based cell-based high throughput dose response assay to identify inhibitors of COUP-TFII (NR2F2). BindingDB Ki Summary for BDBM97108 and BDBM62271. View Source
